Home > Products > Screening Compounds P9463 > Glycoursodeoxycholic acid
Glycoursodeoxycholic acid - 64480-66-6

Glycoursodeoxycholic acid

Catalog Number: EVT-346770
CAS Number: 64480-66-6
Molecular Formula: C26H43NO5
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, [] primarily produced from the metabolism of ursodeoxycholic acid (UDCA) by intestinal bacteria. [, , , ] GUDCA is classified as a hydrophilic bile acid and is known for its cytoprotective properties, [, ] often contrasting with the damaging effects of hydrophobic bile acids. [] GUDCA plays a significant role in scientific research, particularly in understanding bile acid metabolism, [] gut microbiota interactions, [, , ] and its potential therapeutic applications in various diseases. [, , , , , , , , , , , , , ]

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid [] used to treat various hepatic and gastrointestinal diseases []. It is a secondary bile acid, meaning it is produced by gut bacteria from primary bile acids. UDCA is known to modulate bile acid pools []. UDCA is the precursor to Glycoursodeoxycholic acid (GUDCA) [].

Tauroursodeoxycholic Acid (TUDCA)

Compound Description: Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of UDCA, naturally occurring at low levels in humans []. Like UDCA and GUDCA, TUDCA is a hydrophilic bile acid that has shown neuroprotective effects [].

Relevance: TUDCA is structurally similar to GUDCA, with the primary difference being conjugation with taurine instead of glycine. The presence of different amino acids in their structure could contribute to variations in absorption, metabolism, and biological activity compared to GUDCA. For example, a study found that TUDCA, but not GUDCA, had significantly different serum levels in children with environmental enteric dysfunction (EED) compared to children without EED [].

Compound Description: Taurocholic acid (TCA) is a bile acid formed in the liver by the conjugation of cholic acid with taurine []. It is a major component of bile, essential for the digestion and absorption of fats. It also plays a role in cholesterol homeostasis [].

Relevance: TCA is a taurine-conjugated bile acid, in contrast to GUDCA, which is glycine-conjugated. This structural difference results in different physicochemical properties and potentially different biological effects. For instance, TCA levels were significantly higher in patients with alcoholic cirrhosis compared to those with heavy drinking or control subjects, while GUDCA levels showed a less dramatic increase [].

Glycochenodeoxycholic Acid (GCDCA)

Compound Description: Glycochenodeoxycholic Acid (GCDCA) is a bile acid formed in the liver by conjugation of chenodeoxycholic acid with glycine []. It is involved in lipid absorption, cholesterol homeostasis, and glucose metabolism [, ].

Cholic Acid (CA)

Compound Description: Cholic acid (CA) is a primary bile acid synthesized from cholesterol in the liver [, ]. It is involved in several physiological processes, including fat digestion and absorption and cholesterol homeostasis [].

Relevance: CA is the precursor to TCA, while UDCA is the precursor to GUDCA. Both bile acid pairs play important roles in lipid metabolism and cholesterol homeostasis. Studies suggest a potential link between elevated levels of CA and GUDCA and an increased risk of metabolic disorders such as obesity and type 2 diabetes [, ].

Chenodeoxycholic Acid (CDCA)

Compound Description: Chenodeoxycholic Acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver [, ]. It is involved in fat digestion and absorption and cholesterol homeostasis. CDCA can act as a FXR agonist, impacting lipid metabolism and glucose homeostasis [].

Relevance: CDCA is structurally similar to UDCA, the precursor to GUDCA. Both CDCA and UDCA are used in the treatment of cholestatic liver diseases, but CDCA is more potent than UDCA in suppressing bile acid synthesis [].

Relevance: DCA and GUDCA represent two different classes of bile acids, with distinct physicochemical properties and metabolic effects. While GUDCA is a hydrophilic bile acid, DCA is a hydrophobic bile acid. Increased DCA levels were found to be associated with liver fibrosis, whereas GUDCA levels were inversely correlated with liver steatosis [].

Lithocholic Acid (LCA)

Compound Description: Lithocholic acid (LCA) is a secondary bile acid produced from CDCA by gut bacteria []. It is relatively insoluble and can be hepatotoxic if it accumulates in the liver [].

Relevance: LCA and GUDCA represent opposite ends of the spectrum in terms of their effects on liver health. While GUDCA is considered hepatoprotective, LCA is known for its hepatotoxic potential. Elevated LCA levels have been linked to liver diseases, highlighting the contrasting roles these bile acids play in maintaining liver health [].

Glycocholic Acid (GCA)

Compound Description: Glycocholic Acid (GCA) is a bile salt formed in the liver by the conjugation of cholic acid with glycine []. Like other bile acids, GCA aids in the digestion and absorption of fats in the small intestine. It also plays a role in regulating cholesterol levels.

Relevance: Both GCA and GUDCA are glycine-conjugated bile acids. While GUDCA is formed from UDCA, GCA is formed from CA. Studies have shown potential links between GCA and GUDCA levels and various health conditions, including metabolic disorders and liver diseases [, ].

Source and Classification

Glycoursodeoxycholic acid is classified as an acyl glycine and a bile acid-glycine conjugate. It is primarily produced in the liver through the conjugation of deoxycholic acid with glycine. Deoxycholic acid itself is a secondary bile acid formed by the bacterial metabolism of primary bile acids in the intestine. The enzymatic activity of gut microbiota facilitates this conversion, leading to the formation of glycoursodeoxycholic acid in the colonic environment .

Synthesis Analysis

The synthesis of glycoursodeoxycholic acid involves several steps, typically starting from cholic acid or deoxycholic acid. The following outlines common methods used for its synthesis:

  1. Mixed Anhydride Method:
    • Cholic acid is suspended in solvents such as dimethylformamide or dioxan.
    • A base (preferably a trialkylamine) is added to form a mixed anhydride.
    • This mixed anhydride is then reacted with an alkyl chloroformate (e.g., ethyl chloroformate) to yield an ester.
    • The ester undergoes aminolysis with an aqueous solution of glycine ethyl ester to form glycoursodeoxycholic acid.
    • Finally, hydrolysis with a strong aqueous base precipitates the final product .
  2. Alternative Methods:
    • Other methods may involve different condensing agents or reaction conditions but generally follow similar principles of forming intermediates that are subsequently converted into glycoursodeoxycholic acid.
Molecular Structure Analysis

The molecular formula for glycoursodeoxycholic acid is C27H45N1O5C_{27}H_{45}N_{1}O_{5}. Its structure consists of a steroid nucleus typical of bile acids with additional functional groups that facilitate its solubility and biological activity. Key features include:

  • Hydroxyl Groups: Located at specific positions on the steroid backbone, which influence its solubility and interaction with receptors.
  • Carboxylic Acid Group: At the C-24 position, which is crucial for its conjugation with amino acids like glycine.
  • Glycine Moiety: This contributes to its classification as an acyl glycine and enhances its physiological roles .

Structural Data

  • Molecular Weight: Approximately 453.65 g/mol
  • 3D Structure: Available in databases such as PubChem and HMDB .
Chemical Reactions Analysis

Glycoursodeoxycholic acid participates in several biochemical reactions:

  1. Conjugation Reactions: It can undergo further conjugation with other amino acids or modifications that alter its biological activity.
  2. Deconjugation: In the gut, it can be deconjugated back into deoxycholic acid by bacterial enzymes.
  3. Receptor Interactions: It activates specific receptors such as G-protein-coupled bile acid receptor 1 (GPBAR1), influencing metabolic pathways .
Mechanism of Action

Glycoursodeoxycholic acid exerts its effects primarily through interactions with bile acid receptors:

  • Activation of GPBAR1: This receptor activation leads to increased energy expenditure and thermogenesis in adipose tissues by upregulating uncoupling protein 1 (UCP1).
  • Regulation of Gut Microbiota: By altering bile acid metabolism, glycoursodeoxycholic acid influences the composition and activity of gut microbiota, which has implications for metabolic health .
Physical and Chemical Properties Analysis

Glycoursodeoxycholic acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: Specific melting points can vary based on purity but typically fall within standard ranges for bile acids.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are essential for its function within biological systems and therapeutic applications.

Applications

Glycoursodeoxycholic acid has several scientific applications:

  • Metabolic Regulation: Research indicates its potential role in managing type 2 diabetes mellitus by modulating gut microbiota and bile acid metabolism .
  • Therapeutic Potential: Its ability to influence lipid metabolism suggests potential use in treating metabolic disorders.
  • Research Tool: Used in studies investigating bile acids' role in health and disease.
Introduction to Glycoursodeoxycholic Acid

Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid conjugate formed through the glycination of ursodeoxycholic acid (UDCA) in hepatocytes. As a component of the enterohepatic circulation system, it plays critical roles in lipid emulsification, metabolic signaling, and cellular homeostasis. Its discovery and characterization have reshaped understanding of bile acid diversity and physiological impact beyond digestion.

Chemical Identity and Structural Characterization

Glycoursodeoxycholic acid (C₂₆H₄₃NO₅; molecular weight 449.62 g/mol) is a trihydroxy bile acid characterized by a steroid nucleus with four fused rings (three cyclohexane and one cyclopentane) conjugated to glycine at the C-24 carboxyl position [3] [9]. The hydroxyl groups occupy 3α, 7β stereochemical orientations, distinguishing it from other bile acids like glycodeoxycholic acid (7α-hydroxy) [3] [8]. This β-configuration at C-7 enhances hydrogen-bonding capacity and influences micelle formation dynamics.

The glycine moiety confers greater hydrophilicity than unconjugated UDCA, evidenced by a lower calculated partition coefficient (logP). This amphiphilicity enables surfactant behavior, with critical micellar concentration values between 2–6 mM [8]. X-ray crystallography confirms a rigid tetracyclic scaffold measuring ~20 Å in length and ~7 Å in diameter, while the glycine-conjugated side chain provides conformational flexibility for receptor binding [8].

Table 1: Structural Characteristics of Glycoursodeoxycholic Acid

PropertySpecification
Systematic IUPAC NameN-[(3α,5β,7β)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine
Molecular FormulaC₂₆H₄₃NO₅
Canonical SMILES[H][C@@]12C@([H])CC[C@@]4(C)[C@@]1([H])CC[C@]4([H])C@(C)CCC(=O)NCC(=O)O
Hydroxylation Sites3α, 7β
Conjugation PositionC-24 carboxyl with glycine
Amphiphilicity IndexHigh (lower than tauro-conjugates)

Biosynthetic Pathways and Metabolic Origins

Glycoursodeoxycholic acid originates through sequential host and microbial enzymatic transformations:

  • Hepatic Synthesis: Cholesterol undergoes 17 enzymatic steps to form primary bile acid chenodeoxycholic acid (CDCA). Subsequent 7β-epimerization by hepatic 3-oxo-Δ⁴-steroid 5β-reductase yields ursodeoxycholic acid (UDCA) [3].
  • Conjugation: UDCA is conjugated to glycine via bile acid-CoA:amino acid N-acyltransferase (BAAT) in peroxisomes, forming GUDCA before biliary secretion [8].
  • Enterohepatic Cycling: ~95% of secreted GUDCA is reabsorbed in the ileum via apical sodium-dependent bile acid transporter (ASBT)-mediated transport [8].
  • Microbial Modulation: Intestinal bacteria (e.g., Clostridium bolteae) indirectly regulate GUDCA levels through bile salt hydrolase (BSH) activity, deconjugating glycine and reducing reabsorption [4] [6].

Metabolomic studies reveal decreased GUDCA in hyperglycemia and metabolic disorders, suggesting dysregulation of its biosynthesis or enterohepatic cycling [2] [7].

Table 2: Enzymes in Glycoursodeoxycholic Acid Biosynthesis

EnzymeFunctionLocalization
Cholesterol 7α-hydroxylaseRate-limiting step in bile acid synthesisLiver ER
3-oxo-Δ⁴-steroid 5β-reductase7β-epimerization of CDCA to UDCALiver cytosol
Bile acid-CoA synthetaseActivates UDCA to UDCA-CoAPeroxisomes
Bile acid:amino acid transferaseCatalyzes glycine conjugationPeroxisomes

Historical Context in Bile Acid Research

Bile acid research entered a transformative phase in the 20th century with the isolation of UDCA from black bear bile in 1902. Glycoursodeoxycholic acid was first characterized in the 1980s during investigations into bile acid conjugation kinetics [3]. Early studies focused on its physicochemical properties, particularly its role in cholesterol solubilization and micelle stability [8].

The 1990s saw pivotal advances when nuclear receptors (e.g., farnesoid X receptor) were identified as bile acid targets. Glycoursodeoxycholic acid gained prominence when metabolomic profiling revealed its depletion in metabolic disorders [2] [7]. The 2021 discovery of its endoplasmic reticulum stress-modulating activity established its therapeutic significance beyond lipid digestion [2] [6].

Biological Significance in Vertebrate Systems

Glycoursodeoxycholic acid serves multifaceted biological functions:

  • Metabolic Regulation: Glycoursodeoxycholic acid suppresses hepatic endoplasmic reticulum stress by stabilizing calcium homeostasis and inhibiting eIF2α phosphorylation. In high-fat diet models, it reduces insulin resistance by 68% and hepatic steatosis by 45% through IRE1α-XBP1 pathway modulation [2].
  • Gut-Joint Axis Signaling: As an antagonist of intestinal farnesoid X receptor, Glycoursodeoxycholic acid enhances enteroendocrine L-cell differentiation, increasing glucagon-like peptide-1 (GLP-1) secretion by 2.3-fold. Circulating GLP-1 protects chondrocytes from inflammation, mitigating osteoarthritis progression [6].
  • Neuroprotection: Glycoursodeoxycholic acid stabilizes mitochondrial membranes, inhibiting cytochrome c oxidase-mediated apoptosis in cortical neurons exposed to bilirubin or oxidative stress [3] [9].
  • Biomarker Potential: Serum Glycoursodeoxycholic acid ≤0.07 nmol/mL in early pregnancy predicts gestational diabetes mellitus risk (AUC=0.76; OR=6.84) [7]. Depletion also correlates with systemic lupus erythematosus nephritis progression [4].

Table 3: Documented Biological Functions of Glycoursodeoxycholic Acid

Physiological SystemFunctionMechanism
Metabolic HomeostasisAmeliorates insulin resistanceInhibits hepatic ER stress pathways
Gastrointestinal TractModulates enteroendocrine signalingAntagonizes intestinal farnesoid X receptor
Nervous SystemAttenuates neurotoxicityStabilizes mitochondrial cytochrome c oxidase
Immune RegulationReduces lupus nephritis progressionSuppresses pro-inflammatory Escherichia-Shigella overgrowth
Reproductive HealthBiomarker for gestational diabetesThreshold effect at ≤0.07 nmol/mL serum

Properties

CAS Number

64480-66-6

Product Name

Glycoursodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.00135 mg/mL

Synonyms

N-[(3.alpha.,5.beta.,7.beta.)-3,7-dihydroxy-24-oxocholan-24-yl]Glycine; 3.alpha.,7.beta.-Dihydroxy-5.beta.-cholanoylglycine; Glycylursodeoxycholic acid; N-(3.alpha.,7.beta.-Dihydroxy-5.beta.-cholan-24-oyl)glycine; N-[(3.alpha.,5.beta.,7.beta.)-3,7-

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.